molecular formula C17H14N2O3 B8006042 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

Cat. No. B8006042
M. Wt: 294.30 g/mol
InChI Key: CWGIHUKKVIGOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Development of optimal synthesis conditions for various derivatives, including "6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione" (Gromachevskaya et al., 2013).

  • An efficient one-pot access to "6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones," showcasing the versatility and efficiency of the synthesis method (Sashidhara et al., 2012).

  • Synthesis of "isoindolo[2,1-a]quinazolinedione" derivatives containing a 1,2,3-triazole ring system, providing a scaffold for various applications (Esmaeili-Marandi et al., 2016).

  • A green synthesis method using ionic liquids for "6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives" was developed, offering potential for biomedical screening (Lu et al., 2014).

  • The exploration of the protective effects of "isoindolo[2,1-a]quinoline" derivatives against N2-induced hypoxia, suggesting potential therapeutic applications (Ishihara et al., 1990).

  • Synthesis of "6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives" as novel inhibitors of TNF-α, indicating potential for anti-inflammatory and immunomodulatory applications (Kumar et al., 2011).

  • The identification of "dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives" as potent inhibitors of hepatitis B virus, highlighting their antiviral potential (Zhang et al., 2015).

properties

IUPAC Name

6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-10-9-18-15-11-5-1-2-6-12(11)17(22)19(15)14-8-4-3-7-13(14)16(18)21/h1-8,15,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGIHUKKVIGOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Hydroxyethyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.